Cas no 14618-80-5 ((R)-(-)-Glycidyl Benzyl Ether)
(R)-(-)-Glycidyl Benzyl Ether Chemical and Physical Properties
Names and Identifiers
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- (R)-(-)-Benzyl glycidyl ether
- (R)-()-Glycidyl benzyl ether
- Benzyl R-(-)-glycidyl ether
- Benzyl (R)-(-)-Glycidyl Ether
- (-)-BENZYL (R)-GLYCIDYL ETHER
- (-)-Benzyl-(R)-glycidyl ether
- (R)-(−)-Glycidyl benzyl ether
- (R)-2-((Benzyloxy)methyl)oxirane
- (R)-Benzyloxy-methyloxirane
- (R)-BENZYLOXYMETHYL-OXIRANE
- (2R)-2-(phenylmethoxymethyl)oxirane
- (R)-(-)-1-Benzyloxy-2,3-epoxypropane
- (R)-(-)-2-(Benzyloxymethyl)oxirane
- 5-TMP,2Na
- Z-DL-Gln-OH
- azepan-3-one
- RARECHEM AK HZ 0049
- (r)-o-benzylglycidol
- spiro[4.5]decylamine
- (R)-(-)-Benzyl glyci
- 2'O-Me-rC(tac) CPG500
- Graphene oxide sheets
- PCy3 Pd G2 95%
- (R)-BENZYL GLYCIDYL ETHER
- (R)-1-BENZYLOXY-2,3-EPOXYPROPANE
- SCHEMBL715660
- Q-101291
- benzyl(R)-(+)-glycidyl ether
- Oxirane, [(phenylmethoxy)methyl]-, (2R)-
- EN300-74956
- (R)-(-)-Glycidyl benzyl ether, 99%
- (R)-2-(benzyloxymethyl)oxirane
- Propane, 1-(benzyloxy)-2,3-epoxy-, (S)-
- R-Benzyl glycidyl ether
- NCGC00166044-01
- benzyl (R)-(+)-glycidyl ether
- BDBM36041
- Oxirane, ((phenylmethoxy)methyl)-, (R)-
- (R)-1-(Benzyloxy)-2,3-epoxypropane
- 14618-80-5
- 2-Benzyloxymethyl-oxirane;(R)-2-((Benzyloxy)methyl)oxirane
- BRN 3588399
- AKOS015888105
- (-)-Benzyl-(R)-glycidylether
- I10135
- AC-7034
- (R)-benzylglycidyl ether
- CCRIS 6385
- (R)- benzyl glycidyl ether
- (2R)-2-[(benzyloxy)methyl]oxirane
- 5-17-03-00016 (Beilstein Handbook Reference)
- (R)-(-)-2-(Benzyloxymethyl)-oxirane
- AM81466
- GEO-04308
- QNYBOILAKBSWFG-JTQLQIEISA-N
- CS-B1359
- AS-12082
- (R)-Benzyloxymethyloxirane
- (R)-(-)-Glycidyl benzyl ether
- Propane, 1-(benzyloxy)-2,3-epoxy-, (R)-
- (R)-(-)-Benzyloxymethyloxirane
- (S)-1-(Benzyloxy)-2,3-epoxypropane
- DTXSID10932782
- (R)-2-[(benzyloxy)methyl]oxirane
- NS00124727
- B2238
- Z1171222157
- benzyl(R)-(-)-glycidyl ether
- MFCD00068409
- (2R)-benzyl 2-epoxypropyl ether
- (2R)-2-(benzyloxymethyl)oxirane
- DB-005537
- (R)-(-)-Glycidyl Benzyl Ether
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- MDL: MFCD00068409
- Inchi: 1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m0/s1
- InChI Key: QNYBOILAKBSWFG-JTQLQIEISA-N
- SMILES: O1C[C@@H]1COCC1C=CC=CC=1
- BRN: 3588399
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 21.8A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.077 g/mL at 25 °C(lit.)
- Melting Point: 88-93°C
- Boiling Point: 130 ºC (0.1 mmHg)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.517(lit.)
- Water Partition Coefficient: Soluble in water.
- PSA: 21.76000
- LogP: 1.60200
- Specific Rotation: -5.4 º (c=5 in toluene)
- Optical Activity: [α]20/D −5.4°, c = 5 in toluene
- Solubility: Not determined
(R)-(-)-Glycidyl Benzyl Ether Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:TX2860030
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Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
(R)-(-)-Glycidyl Benzyl Ether Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(R)-(-)-Glycidyl Benzyl Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803389-100g |
Benzyl R-(-)-glycidyl ether |
14618-80-5 | 98 % | 100g |
1,250.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 363529-1G |
(R)-(-)-Glycidyl Benzyl Ether |
14618-80-5 | 99% | 1G |
¥585.81 | 2022-02-24 | |
| Fluorochem | 209377-1g |
R)-2-((Benzyloxy)methyl)oxirane |
14618-80-5 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 209377-5g |
R)-2-((Benzyloxy)methyl)oxirane |
14618-80-5 | 98% | 5g |
£27.00 | 2022-03-01 | |
| Fluorochem | 209377-10g |
R)-2-((Benzyloxy)methyl)oxirane |
14618-80-5 | 98% | 10g |
£45.00 | 2022-03-01 | |
| Fluorochem | 209377-25g |
R)-2-((Benzyloxy)methyl)oxirane |
14618-80-5 | 98% | 25g |
£90.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0151-1g |
(R)-2-((Benzyloxy)methyl)oxirane |
14618-80-5 | 98% | 1g |
¥20.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0151-5g |
(R)-2-((Benzyloxy)methyl)oxirane |
14618-80-5 | 98% | 5g |
¥30.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0151-10g |
(R)-2-((Benzyloxy)methyl)oxirane |
14618-80-5 | 98% | 10g |
¥58.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0151-25g |
(R)-2-((Benzyloxy)methyl)oxirane |
14618-80-5 | 98% | 25g |
¥121.0 | 2022-03-01 |
(R)-(-)-Glycidyl Benzyl Ether Suppliers
(R)-(-)-Glycidyl Benzyl Ether Related Literature
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Chandrika Bendigiri,K. Harini,Sajal Yenkar,Smita Zinjarde,R. Sowdhamini,Ameeta RaviKumar RSC Adv. 2018 8 12918
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Christopher D. Bray,Fabrizio Minicone Chem. Commun. 2010 46 5867
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3. Poly(carbonate) copolymers with a tailored number of hydroxyl groups from glycidyl ethers and CO2Jeannette Hilf,Andrew Phillips,Holger Frey Polym. Chem. 2014 5 814
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4. Synthesis and evaluation of a broad range of chiral sulfides for asymmetric sulfur ylide epoxidation of aldehydesVarinder K. Aggarwal,Rémy Angelaud,Dominique Bihan,Paul Blackburn,Robin Fieldhouse,Silvia J. Fonquerna,Gair D. Ford,George Hynd,Elfyn Jones,Ray V. H. Jones,Philippe Jubault,Matthew J. Palmer,Paul D. Ratcliffe,Harry Adams J. Chem. Soc. Perkin Trans. 1 2001 2604
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5. Synthesis and evaluation of a broad range of chiral sulfides for asymmetric sulfur ylide epoxidation of aldehydesVarinder K. Aggarwal,Rémy Angelaud,Dominique Bihan,Paul Blackburn,Robin Fieldhouse,Silvia J. Fonquerna,Gair D. Ford,George Hynd,Elfyn Jones,Ray V. H. Jones,Philippe Jubault,Matthew J. Palmer,Paul D. Ratcliffe,Harry Adams J. Chem. Soc. Perkin Trans. 1 2001 2604
Additional information on (R)-(-)-Glycidyl Benzyl Ether
Recent Advances in the Application of (R)-(-)-Glycidyl Benzyl Ether (CAS 14618-80-5) in Chemical Biology and Pharmaceutical Research
In recent years, (R)-(-)-Glycidyl Benzyl Ether (CAS 14618-80-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a chiral building block and its potential in drug discovery. This compound, characterized by its epoxide functionality and benzyl ether moiety, has been extensively utilized in the synthesis of biologically active molecules, including enantiomerically pure pharmaceuticals and agrochemicals. The present research brief aims to provide an overview of the latest advancements and applications of (R)-(-)-Glycidyl Benzyl Ether, with a focus on its role in asymmetric synthesis, medicinal chemistry, and material science.
A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the use of (R)-(-)-Glycidyl Benzyl Ether as a key intermediate in the synthesis of novel β-adrenergic receptor antagonists. The researchers employed a stereoselective ring-opening reaction of the epoxide moiety to introduce chiral side chains, which significantly enhanced the binding affinity and selectivity of the resulting compounds. The study demonstrated that the (R)-configuration of the glycidyl ether was crucial for achieving optimal pharmacological activity, underscoring the importance of enantiopure intermediates in drug development.
In the realm of material science, (R)-(-)-Glycidyl Benzyl Ether has been explored as a monomer for the synthesis of chiral polymers with potential applications in drug delivery systems. A 2022 study in ACS Applied Materials & Interfaces reported the development of a new class of biodegradable polymers derived from (R)-(-)-Glycidyl Benzyl Ether, which exhibited tunable mechanical properties and controlled release profiles for hydrophobic drugs. The researchers attributed these properties to the unique stereochemistry and flexibility of the glycidyl ether backbone, which allowed for precise modulation of polymer-drug interactions.
Furthermore, advances in catalytic asymmetric epoxidation have enabled more efficient and sustainable production of (R)-(-)-Glycidyl Benzyl Ether. A breakthrough in this area was reported in Angewandte Chemie (2023), where a novel chiral catalyst system was developed to achieve high enantioselectivity (up to 99% ee) and yield (over 90%) in the epoxidation of benzyl vinyl ether. This methodological improvement not only enhances the accessibility of (R)-(-)-Glycidyl Benzyl Ether but also reduces the environmental impact of its synthesis, aligning with the principles of green chemistry.
In conclusion, (R)-(-)-Glycidyl Benzyl Ether (CAS 14618-80-5) continues to play a pivotal role in advancing research across multiple disciplines within the chemical and pharmaceutical sciences. Its applications in drug discovery, material science, and asymmetric synthesis highlight its versatility and importance as a chiral building block. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in the development of novel bioactive compounds. The ongoing methodological improvements in its synthesis further ensure its continued relevance in cutting-edge research.
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